N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 933205-03-9
Cat. No.: VC8323644
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933205-03-9 |
|---|---|
| Molecular Formula | C21H19N5O4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19N5O4S/c27-19(23-15-4-6-16(7-5-15)26(29)30)13-31-20-17-2-1-3-18(17)25(21(28)24-20)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2,(H,23,27) |
| Standard InChI Key | BECMHPJRGQSALM-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4 |
| Canonical SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4 |
Introduction
1. Overview of the Compound
Chemical Name:
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
This compound is a complex organic molecule featuring several functional groups:
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A nitrophenyl group at the amide nitrogen.
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A cyclopenta[d]pyrimidine core with a pyridinylmethyl substituent.
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A thioacetamide linkage connecting the cyclopenta[d]pyrimidine to the acetamide group.
2. Structural Features
Functional Groups
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Nitrophenyl Group:
The nitro group (-NO₂) attached to the phenyl ring contributes to electron-withdrawing properties, potentially affecting the compound's reactivity and solubility. -
Cyclopenta[d]pyrimidine Core:
This bicyclic system is fused with a pyrimidine ring and a cyclopentane ring. It is often found in bioactive molecules due to its ability to interact with biological targets. -
Thioacetamide Linkage:
The sulfur atom in this linkage introduces unique reactivity and may enhance binding affinity in biological systems. -
Pyridinylmethyl Substituent:
The pyridine ring provides aromaticity and potential for hydrogen bonding or π-stacking interactions.
3. Potential Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions:
General Steps:
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Formation of the Cyclopenta[d]pyrimidine Core:
This can be achieved through cyclization reactions involving appropriate precursors like pyrimidines and cyclopentanones. -
Introduction of the Thioacetamide Group:
Reaction of a suitable thiol derivative with an acetamide precursor under nucleophilic substitution conditions. -
Attachment of the Nitrophenyl Group:
Coupling reactions such as amidation or reductive amination can be used to introduce this moiety. -
Final Functionalization:
Modifications like nitration or methylation may be applied to fine-tune the molecule's properties.
4. Potential Applications
Pharmacological Applications
Given its structural complexity, this compound may exhibit biological activity:
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Anticancer Activity: Cyclopenta[d]pyrimidines are known scaffolds in kinase inhibitors.
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Antimicrobial Properties: The nitrophenyl group and thioacetamide linkage may enhance activity against bacterial or fungal pathogens.
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Enzyme Inhibition: The molecule's functional groups suggest potential as an inhibitor for enzymes like proteases or kinases.
Material Science
The electron-rich and electron-deficient regions in this molecule could make it useful in organic electronics or as a ligand in coordination chemistry.
5. Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C):
To determine proton and carbon environments. -
IR Spectroscopy:
To identify functional groups (e.g., C=O stretching for amides, S-H stretching for thio groups). -
Mass Spectrometry (MS):
To confirm molecular weight and fragmentation patterns. -
X-ray Crystallography (if crystalline):
To elucidate the three-dimensional structure.
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